molecular formula C16H14ClF3O3S B1461372 2-(4-Chlorophenyl)-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-2-propanol CAS No. 1092346-75-2

2-(4-Chlorophenyl)-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-2-propanol

Cat. No. B1461372
CAS RN: 1092346-75-2
M. Wt: 378.8 g/mol
InChI Key: YTMJSKBAPFETOZ-UHFFFAOYSA-N
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Description

“2-(4-Chlorophenyl)-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-2-propanol” is a complex organic compound. It contains a trifluoromethyl group, which is a common motif in medicinal chemistry due to its ability to modulate the physical and biological properties of molecules . The compound also contains a sulfonyl group, which is often used in the synthesis of sulfones, sulfonyl chlorides, and sulfonamides .


Synthesis Analysis

The synthesis of such compounds often involves the use of trifluoromethyl phenyl sulfone as a trifluoromethylating agent . A newly developed CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed, and the method has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a trifluoromethyl group (CF3), a sulfonyl group (SO2), and a chlorophenyl group (C6H4Cl). The exact structure would depend on the specific arrangement of these groups in the molecule .


Chemical Reactions Analysis

Trifluoromethyl phenyl sulfone is traditionally a nucleophilic trifluoromethylating agent. It can form electron donor–acceptor (EDA) complexes with arylthiolate anions, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a trifluoromethyl group can increase the lipophilicity and metabolic stability of a molecule .

Mechanism of Action

The mechanism of action of this compound would depend on its specific use. For example, in the context of medicinal chemistry, the trifluoromethyl group can modulate the physical and biological properties of molecules .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and use. For example, compounds containing a trifluoromethyl group can be potentially toxic if inhaled, ingested, or come into contact with the skin .

Future Directions

The use of trifluoromethyl groups in medicinal chemistry is a rapidly evolving field, with new synthetic methods and applications being developed . Future research may focus on developing safer and more efficient methods for the synthesis of such compounds, as well as exploring their potential uses in various fields.

properties

IUPAC Name

2-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3O3S/c1-15(21,11-5-7-13(17)8-6-11)10-24(22,23)14-4-2-3-12(9-14)16(18,19)20/h2-9,21H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMJSKBAPFETOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F)(C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-2-propanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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